N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
CAS No.: 892472-52-5
Cat. No.: VC6642375
Molecular Formula: C20H13ClF4N6O2
Molecular Weight: 480.81
* For research use only. Not for human or veterinary use.
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide - 892472-52-5](/images/structure/VC6642375.png)
Specification
CAS No. | 892472-52-5 |
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Molecular Formula | C20H13ClF4N6O2 |
Molecular Weight | 480.81 |
IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Standard InChI | InChI=1S/C20H13ClF4N6O2/c21-14-6-3-12(20(23,24)25)7-15(14)27-16(32)9-30-10-26-18-17(19(30)33)28-29-31(18)8-11-1-4-13(22)5-2-11/h1-7,10H,8-9H2,(H,27,32) |
Standard InChI Key | PAVDKUJNDMAXIA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)F |
Introduction
Chemical Structure and Molecular Characteristics
Compound X features a triazolo[4,5-d]pyrimidin-7-one core substituted at the 3-position with a 4-fluorobenzyl group and at the 6-position with an acetamide side chain. The acetamide moiety is further functionalized with a 2-chloro-5-(trifluoromethyl)phenyl group.
Structural Motifs and Functional Groups
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Triazolo[4,5-d]pyrimidin-7-one core: This bicyclic system combines a triazole ring fused with a pyrimidine ring, conferring rigidity and electronic diversity .
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4-Fluorobenzyl group: The fluorine atom at the para position enhances metabolic stability and modulates lipophilicity .
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2-Chloro-5-(trifluoromethyl)phenyl acetamide: The electron-withdrawing chlorine and trifluoromethyl groups influence electron distribution, potentially enhancing binding affinity to biological targets .
Synthesis and Reaction Pathways
The synthesis of Compound X likely involves multi-step reactions, as inferred from methodologies applied to analogous triazolo-pyrimidine derivatives .
Key Synthetic Steps
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Formation of the Triazolo-Pyrimidinone Core:
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Introduction of the 4-Fluorobenzyl Substituent:
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Acetamide Side-Chain Functionalization:
Optimization Challenges
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Regioselectivity: Ensuring substitution at the correct positions on the triazolo-pyrimidine ring requires careful control of reaction conditions .
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Solubility Issues: The hydrophobic trifluoromethyl and fluorobenzyl groups necessitate polar aprotic solvents (e.g., DMF, DMSO) for efficient coupling .
Physicochemical Properties
While direct data for Compound X is limited, properties can be extrapolated from structurally related compounds:
Solubility and Stability
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the trifluoromethyl group (δ ~3.9 ppm), doublets for the fluorobenzyl aromatic protons (δ ~7.2–7.6 ppm), and a broad peak for the acetamide NH (δ ~9.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 481.84 (M+H⁺) would confirm the molecular weight .
Research Gaps and Future Directions
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